![molecular formula C16H17ClN4O2 B2917976 N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide CAS No. 2034527-36-9](/img/structure/B2917976.png)
N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide
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Description
N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide, also known as ML277, is a small molecule inhibitor of K_v7.1 potassium channels. K_v7.1 channels are important for the regulation of cardiac action potential and are implicated in cardiac arrhythmias. ML277 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cardiac arrhythmias.
Scientific Research Applications
Metabolism and Pharmacokinetics
Research into the metabolism and pharmacokinetics of related compounds, such as 1-(8-(2-Chlorophenyl)-9-(4-Chlorophenyl)-9H-Purin-6-yl)-4-(Ethylamino)Piperidine-4-Carboxamide, reveals extensive metabolism involving processes such as N-de-ethylation, amide hydrolysis, N-hydroxylation, piperidine ring hydroxylation, and ribose conjugation. This research indicates that compounds within this class are well absorbed and eliminated largely via metabolism catalyzed primarily by CYP3A4/3A5 (Miao, Sun, Liras, & Prakash, 2012).
Neurological Applications
The exploration of similar piperidine-based compounds for neurological applications, such as the use of 4‐methylbenzyl (3S, 4R)‐3‐fluoro‐4‐[(Pyrimidin‐2‐ylamino) methyl] piperidine‐1‐carboxylate (CERC‐301), a selective N‐methyl‐D‐aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, showcases potential therapeutic applications. CERC‐301 demonstrates efficacy in preclinical models for major depressive disorder, highlighting the translational approach based on receptor occupancy to guide dose selection in clinical trials (Garner et al., 2015).
Environmental and Toxicological Studies
Studies on the environmental exposure and toxicological evaluation of organophosphorus and pyrethroid pesticides in children indicate the extensive use of related chemical compounds in agriculture and their potential neurotoxic effects. These investigations provide insights into the chronic exposure of populations to such chemicals and underline the importance of understanding the metabolic pathways and elimination processes of related compounds for public health policy and regulation (Babina, Dollard, Pilotto, & Edwards, 2012).
properties
IUPAC Name |
N-(2-chlorophenyl)-3-pyrimidin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c17-13-6-1-2-7-14(13)20-16(22)21-10-3-5-12(11-21)23-15-18-8-4-9-19-15/h1-2,4,6-9,12H,3,5,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDVXPFZUKQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide |
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